

Unveiling the Kinase Selectivity Profile of CBS-3595: A Comparative Guide

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Compound of Interest		
Compound Name:	CBS-3595	
Cat. No.:	B1668694	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of **CBS-3595**, a dual inhibitor of p38 α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), with other kinases. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a clear perspective on the compound's off-target effects.

CBS-3595 has been profiled against a broad panel of 134 protein kinases to determine its selectivity. While demonstrating potent inhibition of its primary target, p38 α MAPK, the compound exhibited cross-reactivity with a small subset of other kinases at a concentration of 10 μ M. This guide focuses on these identified off-target kinases to provide a thorough understanding of the compound's activity profile.

Kinase Inhibition Profile of CBS-3595

The kinase selectivity of **CBS-3595** was assessed in a comprehensive screening panel. The following table summarizes the key findings, highlighting the primary target and the significant off-target kinases that showed more than 30% inhibition at a 10 μ M concentration of the compound.[1]



Kinase Target	Classification	% Inhibition at 10 μM
ρ38α ΜΑΡΚ	Primary Target	Potent Inhibition (IC50 in low nM range)
JNK2α2	Off-Target	> 30%
JNK3	Off-Target	> 30%
CK1δ	Off-Target	> 30%

Note: The specific percentage of inhibition for the off-target kinases is reported as greater than 30% as per the available literature. The IC₅₀ for the primary target, p38 α MAPK, is known to be in the low nanomolar range, indicating high potency.[1]

Experimental Protocols

The determination of kinase inhibition by **CBS-3595** was performed using a standardized in vitro kinase assay. The following protocol provides a representative methodology for assessing the inhibitory activity of a compound against a panel of kinases.

In Vitro Radiometric Protein Kinase Assay

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by a given kinase.

Materials:

- Purified recombinant kinases (p38α MAPK, JNK2α2, JNK3, CK1δ, and others in the screening panel)
- Specific peptide substrates for each kinase
- CBS-3595 (dissolved in DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
- [y-33P]ATP



- Phosphocellulose paper
- Phosphoric acid wash solution
- · Scintillation counter

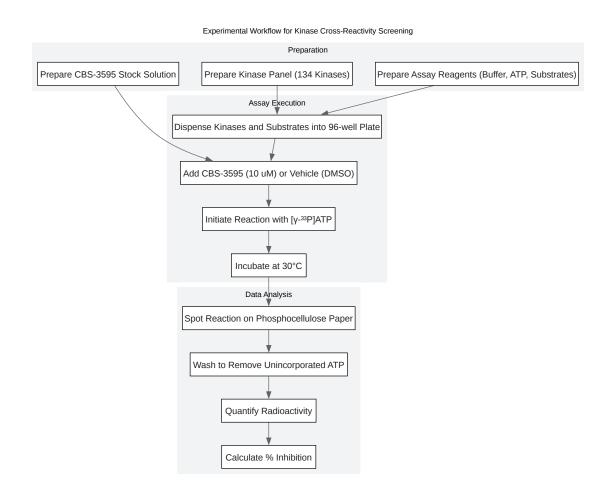
Procedure:

- Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
- Compound Addition: Add CBS-3595 at the desired concentration (e.g., 10 μM) or vehicle (DMSO) to the appropriate wells.
- Initiation of Reaction: Start the kinase reaction by adding [y-33P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
- Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively with phosphoric acid solution to remove unincorporated [y-33P]ATP.
- Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the wells treated with CBS-3595 to the vehicle control wells.

Signaling Pathways and Experimental Workflow

To visualize the biological context of **CBS-3595**'s activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing kinase cross-reactivity.



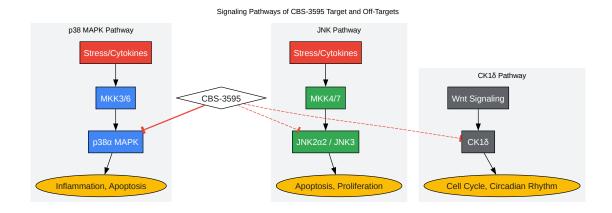


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Experimental workflow for kinase cross-reactivity screening.



The primary target of **CBS-3595**, p38 α MAPK, is a key component of the MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines. The off-targets, JNK2 α 2 and JNK3, are members of another MAPK pathway, while CK1 δ is involved in various cellular processes, including Wnt signaling and cell cycle regulation.



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References



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